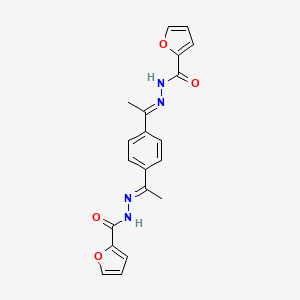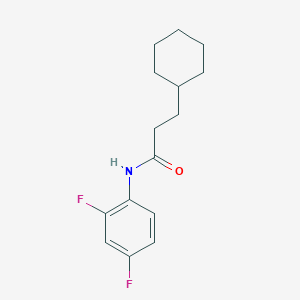
3-cyclohexyl-N-(2,4-difluorophenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-cyclohexyl-N-(2,4-difluorophenyl)propanamide is a chemical compound that belongs to the class of amide derivatives. It is commonly known as JNJ-5207852 and has been extensively studied for its potential therapeutic applications. In
作用机制
The mechanism of action of 3-cyclohexyl-N-(2,4-difluorophenyl)propanamide involves the inhibition of TRPV1 receptor activation and the reuptake of serotonin and norepinephrine. TRPV1 receptors are activated by various stimuli, including heat, capsaicin, and acid, and are involved in the regulation of pain and inflammation. Inhibition of TRPV1 receptor activation by 3-cyclohexyl-N-(2,4-difluorophenyl)propanamide leads to a reduction in pain and inflammation. The inhibition of serotonin and norepinephrine reuptake by 3-cyclohexyl-N-(2,4-difluorophenyl)propanamide leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which is associated with an improvement in mood and emotions.
Biochemical and Physiological Effects:
3-cyclohexyl-N-(2,4-difluorophenyl)propanamide has been shown to have several biochemical and physiological effects. It has been found to reduce pain and inflammation in animal models of inflammatory pain. It has also been shown to have anxiolytic and antidepressant-like effects in animal models of anxiety and depression. Additionally, it has been found to reduce drug-seeking behavior in animal models of addiction.
实验室实验的优点和局限性
One of the advantages of using 3-cyclohexyl-N-(2,4-difluorophenyl)propanamide in lab experiments is its selectivity for the TRPV1 receptor. This allows for the specific targeting of this receptor and reduces the potential for off-target effects. However, one of the limitations of using 3-cyclohexyl-N-(2,4-difluorophenyl)propanamide is its low solubility in aqueous solutions, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of 3-cyclohexyl-N-(2,4-difluorophenyl)propanamide. One direction is the development of more potent and selective TRPV1 receptor antagonists. Another direction is the investigation of the potential therapeutic applications of 3-cyclohexyl-N-(2,4-difluorophenyl)propanamide in other diseases, such as cancer and neurodegenerative disorders. Additionally, the investigation of the long-term effects of 3-cyclohexyl-N-(2,4-difluorophenyl)propanamide on pain, anxiety, and depression is an important future direction.
合成方法
The synthesis of 3-cyclohexyl-N-(2,4-difluorophenyl)propanamide involves the reaction of 2,4-difluoroaniline with cyclohexyl isocyanate in the presence of a catalyst. The resulting product is then treated with propanoyl chloride to yield the final compound. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学研究应用
3-cyclohexyl-N-(2,4-difluorophenyl)propanamide has been studied for its potential therapeutic applications in various diseases, including pain, anxiety, depression, and addiction. It has been found to be a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in the regulation of pain and inflammation. It has also been shown to inhibit the reuptake of serotonin and norepinephrine, which are neurotransmitters involved in the regulation of mood and emotions.
属性
IUPAC Name |
3-cyclohexyl-N-(2,4-difluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO/c16-12-7-8-14(13(17)10-12)18-15(19)9-6-11-4-2-1-3-5-11/h7-8,10-11H,1-6,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRQKVAPPIFHPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclohexyl-N-(2,4-difluorophenyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-cyclopentyl-3-[(2-naphthyloxy)methyl]benzamide](/img/structure/B5703646.png)


![N-(3-methylbutyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5703675.png)
![4-[2-(1-naphthyl)ethanethioyl]morpholine](/img/structure/B5703687.png)
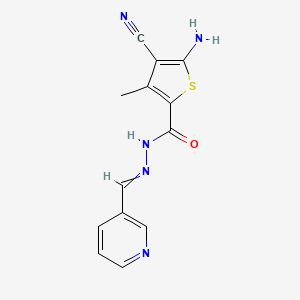

![{3-methoxy-4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenyl}methanol](/img/structure/B5703700.png)
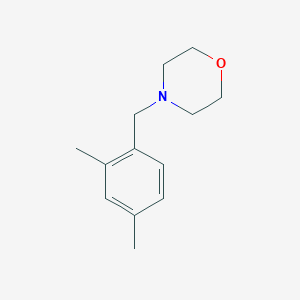
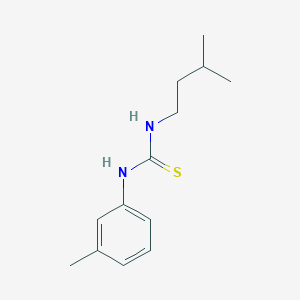

![6-chloro-7-[(2,4-difluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5703718.png)
